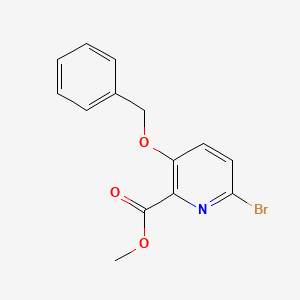

Methyl 3-(benzyloxy)-6-bromopicolinate

Overview

Description

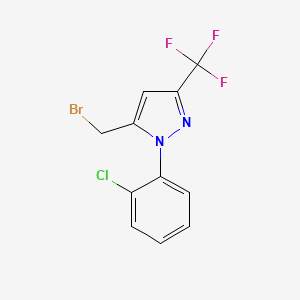

Methyl 3-(benzyloxy)-6-bromopicolinate, also known as MBBP, is an organic compound consisting of a methyl group attached to a benzyloxy group, linked to a bromine atom and a pyridine ring. MBBP is a colorless solid that is soluble in most organic solvents. It has been used in a variety of scientific applications, including as an intermediate in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Methyl 3-(benzyloxy)-6-bromopicolinate serves as a key building block for pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a rapid preparation method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters. These compounds were found to be viable partners in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira, which are essential in synthesizing biologically active compounds (Verdelet et al., 2011).

Antimicrobial Activity

Patel et al. (2006) explored the synthesis of newer quinazolinones using a compound structurally related to Methyl 3-(benzyloxy)-6-bromopicolinate. These compounds were then tested for their antimicrobial activity, indicating the potential of related compounds in therapeutic applications (Patel et al., 2006).

Photochemical Studies

Research by Rollet et al. (2006) on the photochemistry of 6-chloro and 6-bromopicolinate ions, closely related to Methyl 3-(benzyloxy)-6-bromopicolinate, reveals insights into photodehalogenation processes. These findings could be relevant in understanding the photochemical behavior of Methyl 3-(benzyloxy)-6-bromopicolinate (Rollet et al., 2006).

Supramolecular Chemistry

Kukovec et al. (2008) investigated Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid, closely related to Methyl 3-(benzyloxy)-6-bromopicolinate. They studied their molecular and crystal structures, thermal stability, and magnetic properties. These findings highlight the compound's potential in the field of supramolecular chemistry and material science (Kukovec et al., 2008).

Mechanism of Action

Target of Action

Methyl 3-(benzyloxy)-6-bromopicolinate is a complex organic compound that is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also undergoes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by Methyl 3-(benzyloxy)-6-bromopicolinate . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The primary result of the action of Methyl 3-(benzyloxy)-6-bromopicolinate is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the synthesis of complex organic compounds . The compound’s action can therefore have significant implications in fields such as medicinal chemistry and drug development.

Action Environment

The action, efficacy, and stability of Methyl 3-(benzyloxy)-6-bromopicolinate can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the nature of the organoboron reagents used in the Suzuki–Miyaura coupling . Additionally, the compound’s stability can be affected by factors such as exposure to light, heat, and moisture.

properties

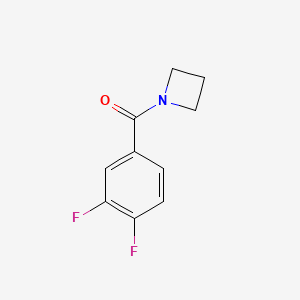

IUPAC Name |

methyl 6-bromo-3-phenylmethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEBBCRCXQNTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)-6-bromopicolinate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1397755.png)